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Compound of Interest

1-(2,5-
Compound Name:
Dibromophenyl)sulfonylimidazole

Cat. No.: B369545

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 1-(2,5-
Dibromophenyl)sulfonylimidazole is not readily available in the reviewed literature. The data
presented herein is predictive, based on the analysis of structurally analogous compounds.
This guide provides an in-depth, albeit theoretical, overview to support research and
development activities.

Introduction

1-(2,5-Dibromophenyl)sulfonylimidazole is a compound of interest in medicinal chemistry
and materials science due to its structural motifs. The presence of a sulfonylimidazole group
suggests potential applications as a bioactive molecule, while the dibromophenyl moiety offers
sites for further functionalization. This document outlines the expected spectroscopic
characteristics and a plausible synthetic route for this compound, based on established
chemical principles and data from similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-(2,5-
Dibromophenyl)sulfonylimidazole. These predictions are derived from spectral data of
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analogous sulfonyl-substituted and imidazole-containing compounds.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (9,

Coupling Constant

opm) Multiplicity (3, H2) Assignment
~8.2-84 d ~2.5 H on Phenyl Ring
~7.8-8.0 dd ~8.5,2.5 H on Phenyl Ring
~7.6-7.8 d ~8.5 H on Phenyl Ring
~7.9-8.1 S - H on Imidazole Ring
~7.2-7.4 S - H on Imidazole Ring
~7.0-7.2 S - H on Imidazole Ring

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (6, ppm)

Assighment

~138 - 140 C on Imidazole Ring
~136 - 138 C-S on Phenyl Ring
~134 - 136 C-Br on Phenyl Ring
~132 - 134 CH on Phenyl Ring
~130 - 132 CH on Phenyl Ring
~128 - 130 C-Br on Phenyl Ring
~120 - 122 CH on Imidazole Ring
~118 - 120 CH on Imidazole Ring

Table 3: Predicted Mass Spectrometry Data
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m/z Value Interpretation

~378, 380, 382 [M]+e Isotopic pattern for two bromine atoms
~299, 301 [M - SO2]+* Fragment

~220 [M - SOz2 - Br]+ Fragment

~141 [Dibromophenyl]+ Fragment

~67 [Imidazole]+ Fragment

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?)

Functional Group Assignment

~3100 - 3150 C-H stretch (aromatic)
~1550 - 1600 C=C stretch (aromatic)
~1450 - 1500 C=N stretch (imidazole)
~1350 - 1380 Asymmetric SOz stretch
~1160 - 1180 Symmetric SO: stretch
~700 - 800 C-Br stretch

Experimental Protocols

The following protocols describe a plausible method for the synthesis and spectroscopic
characterization of 1-(2,5-Dibromophenyl)sulfonylimidazole.

Synthesis of 1-(2,5-Dibromophenyl)sulfonylimidazole

This synthesis is based on the reaction of 2,5-dibromobenzenesulfonyl chloride with imidazole

in the presence of a base.

Materials:

e |Imidazole
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2,5-Dibromobenzenesulfonyl chloride
Triethylamine (TEA)

Anhydrous Dichloromethane (DCM)
Deionized Water

Saturated Sodium Bicarbonate Solution
Brine

Anhydrous Magnesium Sulfate

Ethanol

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 equivalent) in
anhydrous DCM.

Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.1 equivalents) dropwise to the stirred solution.

In a separate beaker, dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 equivalent) in a
minimal amount of anhydrous DCM.

Add the 2,5-dibromobenzenesulfonyl chloride solution dropwise to the imidazole solution at O
°C.

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium
bicarbonate solution and brine.
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» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by recrystallization from an appropriate solvent system (e.g.,
ethanol/water) to yield 1-(2,5-Dibromophenyl)sulfonylimidazole as a solid.

Spectroscopic Characterization
The purified product would then be characterized by the following spectroscopic methods:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCIs) or
deuterated dimethyl sulfoxide (DMSO-de) as the solvent.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed
using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
source to confirm the molecular weight and elemental composition.

« Infrared (IR) Spectroscopy: An IR spectrum would be obtained using a Fourier-transform
infrared (FTIR) spectrometer with the sample prepared as a KBr pellet or a thin film.

Visualizations

The following diagrams illustrate the proposed synthetic and analytical workflow.
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Synthetic Workflow for 1-(2,5-Dibromophenyl)sulfonylimidazole
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Caption: Synthetic workflow for the preparation of 1-(2,5-Dibromophenyl)sulfonylimidazole.
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Caption: Analytical workflow for the spectroscopic characterization of the final product.

« To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Profile of
1-(2,5-Dibromophenyl)sulfonylimidazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b369545#spectroscopic-data-for-1-2-5-
dibromophenyl-sulfonylimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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